molecular formula C13H12ClNO2S B2965838 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone CAS No. 63674-40-8

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone

Cat. No.: B2965838
CAS No.: 63674-40-8
M. Wt: 281.75
InChI Key: WLBVHEAVEDLITQ-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone is a chemical compound with the molecular formula C13H12ClNO2S It is known for its unique structure, which combines a chlorinated benzothiophene ring with a morpholinyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone typically involves the reaction of 3-chlorobenzo[b]thiophene with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid
  • 3-Chlorobenzo[b]thiophene-2-sulfonamide
  • 3-Chlorobenzo[b]thiophene-2-ylamine

Uniqueness

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone is unique due to its combination of a chlorinated benzothiophene ring and a morpholinyl ketone group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential as a building block for more complex molecules further highlight its uniqueness .

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-9-3-1-2-4-10(9)18-12(11)13(16)15-5-7-17-8-6-15/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVHEAVEDLITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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